
3-(Naphthalen-1-yl)propan-1-ol
概要
説明
“3-(Naphthalen-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 27653-22-1 . It has a molecular weight of 186.25 and is typically stored at room temperature . The compound is in the form of an oil .
Synthesis Analysis
The synthesis of “3-(Naphthalen-1-yl)propan-1-ol” involves the use of α-naphthol and potassium carbonate in N,N-dimethyl-formamide under a N2 atmosphere . After 5 minutes, 1-bromo-3-propanol is added dropwise and the reaction mixture is heated to 80°C for 4 hours .Molecular Structure Analysis
The InChI code for “3-(Naphthalen-1-yl)propan-1-ol” is 1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 . This indicates the presence of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule .科学的研究の応用
Chemical Synthesis
“3-(Naphthalen-1-yl)propan-1-ol” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical . It’s a versatile compound that can be used as a building block in the synthesis of a wide range of chemical compounds .
Propranolol Derivative
This compound is a derivative of propranolol, a beta-adrenergic antagonist . Propranolol is used for the treatment of hypertension, cardiac arrhythmias, angina pectoris, glaucoma, migraine headaches, and anxiety .
Antihypertensive Agent
As a derivative of propranolol, “3-(Naphthalen-1-yl)propan-1-ol” may also have potential as an antihypertensive agent . Antihypertensive agents are drugs used in the treatment of acute or chronic vascular hypertension regardless of their pharmacological mechanism .
Anxiolytic Drug
Propranolol and its derivatives have been used as anxiolytic drugs . These are agents that alleviate anxiety, tension, and anxiety disorders, promote sedation, and have a calming effect without affecting clarity of consciousness or neurologic conditions .
Anti-arrhythmia Drug
Propranolol and its derivatives are used for the treatment or prevention of cardiac arrhythmias . They may affect the polarisation-repolarisation phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibres .
Vasodilator Agent
Propranolol and its derivatives can act as vasodilator agents . These are drugs used to cause dilation of the blood vessels .
Pharmacology Research
The triazolic cycle, which is in high demand in pharmacology, can be formed using "3-(Naphthalen-1-yl)propan-1-ol" . This highlights its potential use in the development of new pharmaceuticals .
Environmental Contaminant Research
“3-(Naphthalen-1-yl)propan-1-ol” can be used in environmental contaminant research . As a xenobiotic, it can help in studying the effects of foreign compounds introduced into the environment by artificial means .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds have exhibited linear pharmacokinetics in animal models .
Result of Action
Related compounds have been shown to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular morphology .
Action Environment
The action, efficacy, and stability of 3-(Naphthalen-1-yl)propan-1-ol can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
特性
IUPAC Name |
3-naphthalen-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAESHKCVOHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)propan-1-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2r)-(4-Chlorophenyl)[3-(Trifluoromethyl)phenoxy]ethanoic Acid](/img/structure/B3340108.png)
![2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol](/img/structure/B3340118.png)
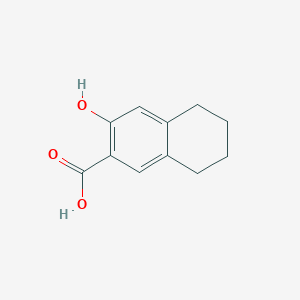

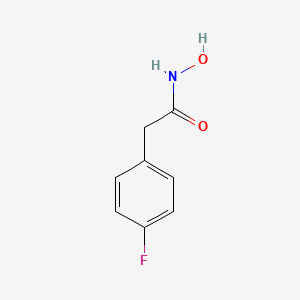
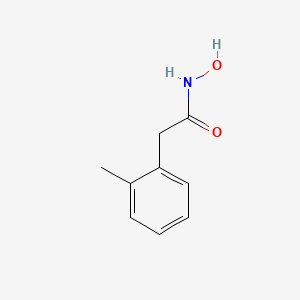

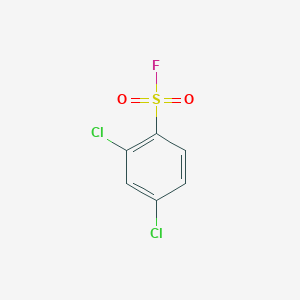
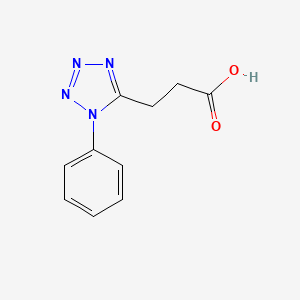
![5-[5-[(Z)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B3340197.png)
![6-Bromo-4-(3,4,5-trimethoxyphenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one](/img/structure/B3340204.png)